4-(3-Methoxyanilino)-4-oxobut-2-enoic acid
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Overview
Description
“4-(3-Methoxyanilino)-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number: 16141-44-9 . It has a linear formula of C11H13NO4 . Other names for this compound include 3-[(3-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID and 4-[(3-METHOXYPHENYL)AMINO]-4-OXOBUTANOIC ACID .
Molecular Structure Analysis
The molecular formula of “4-(3-Methoxyanilino)-4-oxobut-2-enoic acid” is C11H13NO4, and it has a molecular weight of 223.23 . The InChI Code is 1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) .Scientific Research Applications
Spectroscopic Investigation and Cytotoxicity
Spectroscopic Investigation of Para-Methyl and Para-Methoxy Maleanilinic Acids : Research has synthesized and investigated two derivatives of N-maleanilinic acid, including (E) -4- ((4- methoxy phenyl) amino)-4- oxobut -2- enoic acid (p-MOMA), using elemental analyses, FT-IR, thermal analyses, and X-ray diffraction. Theoretical calculations were performed using DFT/B3LYP and HF methods, providing insight into the molecular structures and confirming the proposed structures through a correlation of experimental and theoretical data. These derivatives demonstrated effectiveness against various carcinoma cells, highlighting potential therapeutic applications (Zayed, El-desawy, & Eladly, 2019).
Synthesis, Characterization, and Biological Screening
Synthesis and Biological Screening : A study synthesized 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and characterized it through various techniques including FT-IR, NMR, and X-ray structural analysis. The compound demonstrated intercalative interaction with SS-DNA and showed potent antioxidant and antitumor activities, suggesting its potential as a therapeutic agent (Sirajuddin et al., 2015).
Catalytic Synthesis and Neuroprotective Agents
Efficient Synthesis of 3-Acylacrylic Acid Building Blocks : An efficient synthesis method for derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, useful as building blocks in the synthesis of biologically active compounds, was developed using microwave assistance and ytterbium triflate catalyst. This method highlights the potential for rapid preparation of these compounds for further application in medicinal chemistry (Tolstoluzhsky et al., 2008).
Luminescent Metal Complexes
Synthesis and Characterization of Cerium, Thorium, and Uranyl Complexes : Research on (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid and its metal complexes with Ce(IV), Th(IV), and UO2(II) has been conducted, revealing their structures through various analyses. These complexes exhibit strong luminescence, indicating potential applications in materials science and luminescent probes (Liu, Duan, & Zeng, 2009).
Antimicrobial and Heterocyclic Synthesis
Synthesis and Antimicrobial Activity of Novel Heterocyclic Compounds : Utilizing 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material, a series of heterocyclic compounds with potential antimicrobial activities were synthesized. This research emphasizes the versatility of 4-oxobut-2-enoic acid derivatives in the development of novel therapeutic agents (El-Hashash, Essawy, & Fawzy, 2014).
Safety and Hazards
properties
IUPAC Name |
(E)-4-(3-methoxyanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUTHKBZTXXAU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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